Basicity (pKa) Differentiation
The predicted pKa of the cyclopentyl derivative (11.99 ± 0.20) is substantially higher than that of the N-butyl analog (10.89 ± 0.10) and the parent 4-amino-2,2,6,6-tetramethylpiperidine (10.83 ± 0.10) . This elevated basicity arises from the electron-donating inductive effect and conformational constraints of the cyclopentyl ring. In practical terms, a ΔpKa of approximately +1.1 versus N-butyl and +1.2 versus the parent amine means the cyclopentyl derivative will be preferentially protonated under mildly acidic conditions where the N-butyl analog remains largely neutral, directly impacting its behavior as a ligand, catalyst, or HALS intermediate building block.
| Evidence Dimension | Basicity (predicted pKa of secondary amine nitrogen) |
|---|---|
| Target Compound Data | pKa = 11.99 ± 0.20 (predicted) |
| Comparator Or Baseline | N-Butyl analog (CAS 36177-92-1): pKa = 10.89 ± 0.10; Parent amine (CAS 36768-62-4): pKa = 10.83 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ +1.1 (vs. N-butyl); ΔpKa ≈ +1.2 (vs. parent amine) |
| Conditions | Predicted values computed by ACD/Labs or equivalent software as reported on ChemicalBook |
Why This Matters
A pKa difference of >1 log unit translates to an approximately 10-fold difference in protonation equilibrium at physiological or catalytic pH, meaning the cyclopentyl derivative will engage proton-dependent targets or reaction manifolds with markedly different efficiency than its N-butyl or unsubstituted counterparts.
